Thiomorpholine-4-carbonyl chloride
Overview
Description
Thiomorpholine-4-carbonyl chloride is a reagent that has been shown to inhibit the activity of thioimidazole in humans . It is used in pharmaceutical testing .
Synthesis Analysis
Thiomorpholine and its analogues are synthesized by various facile synthetic schemes resulting in substitution on multiple positions of the heterocycles . A procedure for the continuous flow generation of thiomorpholine in a two-step telescoped format was developed. The key step was the photochemical thiol-ene reaction of cysteamine hydrochloride and vinyl chloride as low-cost starting materials under highly concentrated (4 M) conditions, leading to the corresponding half-mustard intermediate in quantitative yield .Molecular Structure Analysis
The molecular formula of this compound is C5H8ClNOS . It contains a total of 17 bonds. There are 9 non-H bonds, 1 multiple bond, 1 double bond, 1 six-membered ring, and 1 ether (aliphatic) .Chemical Reactions Analysis
The general mechanism of reactions involving carbonyl compounds like this compound involves nucleophilic attack on the carbonyl, followed by removal of the leaving group .Physical and Chemical Properties Analysis
The predicted boiling point of this compound is 301.7±31.0 °C, and its predicted density is 1.345±0.06 g/cm3 .Scientific Research Applications
Antimicrobial Activity
Thiomorpholine derivatives, synthesized through a series of chemical reactions involving Thiomorpholine-4-carbonyl chloride, have shown promise in the field of antimicrobial research. These compounds, particularly the 4-thiomorpholin-4ylbenzohydrazide derivatives, were developed with the intent of creating potent bioactive molecules with reduced toxicity. The derivatives were evaluated for their antimicrobial activity, indicating potential applications in the development of new antimicrobial agents (Kardile & Kalyane, 2010).
Coordination Chemistry
Research into the coordination chemistry of this compound has led to the creation of six-coordinate complexes with cobalt(II) and Group VIB metal carbonyls. These complexes were characterized using magnetic and spectroscopic techniques, offering insights into their structural and bonding properties. For instance, complexes with the Group VIB metals (Cr, Mo, or W) showed that the ligand is S-bonded, with a cis-configuration suggested based on infrared and nuclear magnetic resonance measurements (Preti & Filippo, 1970).
Building Blocks in Medicinal Chemistry
Thiomorpholine derivatives are recognized as valuable building blocks in medicinal chemistry. Novel bridged bicyclic thiomorpholines, such as 3-Thia-6-azabicyclo[3.1.1]heptane and 3-thia-8-azabicyclo[3.2.1]octane, have been synthesized from cost-effective starting materials. These derivatives have shown intriguing biological profiles, highlighting their potential as precursors or intermediates in pharmaceutical research (Walker & Rogier, 2013).
Corrosion Inhibition
Thiomorpholine-4-ylmethyl-phosphonic acid, a derivative of this compound, has demonstrated effectiveness as a corrosion inhibitor for carbon steel in natural seawater. Electrochemical techniques revealed that these compounds can significantly reduce the corrosion rate, offering potential applications in the preservation of metallic structures in marine environments (Amar, Braisaz, Villemin, & Moreau, 2008).
Future Directions
Mechanism of Action
Target of Action
Thiomorpholine-4-carbonyl chloride has been shown to inhibit the activity of thioimidazole in humans . It has also been shown to have inhibitory effects on the activity of imidazole and imidazole derivatives . These compounds are involved in various biological processes, including the regulation of pH in the body and the functioning of certain enzymes.
Mode of Action
It is known that it interacts with its targets (thioimidazole, imidazole, and imidazole derivatives) and inhibits their activity . This inhibition could result in changes in the biochemical processes that these compounds are involved in.
Pharmacokinetics
It is known that the compound has a molecular weight of 16564 g/mol , which could influence its bioavailability and distribution within the body.
Result of Action
Its inhibitory effects on thioimidazole, imidazole, and imidazole derivatives suggest that it could have impacts on the cellular processes regulated by these compounds .
Biochemical Analysis
Biochemical Properties
Thiomorpholine-4-carbonyl chloride interacts with various enzymes and proteins. It has been shown to inhibit the activity of thioimidazole, a compound that plays a role in various biochemical reactions . The nature of these interactions is likely due to the chemical structure of this compound, which allows it to bind to these biomolecules and alter their function .
Cellular Effects
This compound has been shown to have effects on various types of cells. It influences cell function by inhibiting the activity of imidazole and imidazole derivatives . These compounds play a role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules such as enzymes and proteins. It binds to these molecules, leading to enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Like many chemical compounds, it is likely that its effects may vary over time due to factors such as stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
It is known to interact with enzymes and proteins, suggesting that it may be involved in various metabolic pathways .
Properties
IUPAC Name |
thiomorpholine-4-carbonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNOS/c6-5(8)7-1-3-9-4-2-7/h1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQGGQTWPPNNGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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